Antibacterial agent 95
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Overview
Description
Antibacterial agent 95 is a novel compound known for its potent activity against Mycobacterium tuberculosis. This compound, chemically identified as 2-(quinoline-4-methoxy) acetamide, has shown significant promise in inhibiting the growth of tuberculosis bacteria, making it a valuable asset in the fight against this infectious disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 95 involves the reaction of quinoline derivatives with acetamide under specific conditions. The process typically includes:
Step 1: Preparation of quinoline-4-methoxy derivative.
Step 2: Reaction of the quinoline derivative with acetamide in the presence of a suitable catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Preparation: Large-scale synthesis of quinoline-4-methoxy derivative.
Catalytic Reaction: Use of industrial-grade catalysts to facilitate the reaction with acetamide.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 95 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline-4-methoxy acetic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The methoxy group in the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products:
Oxidation Product: Quinoline-4-methoxy acetic acid.
Reduction Product: Quinoline-4-methoxy ethanol.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antibacterial agent 95 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials
Mechanism of Action
The mechanism of action of antibacterial agent 95 involves:
Inhibition of Bacterial Growth: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Molecular Targets: It targets specific enzymes involved in cell wall synthesis, such as transpeptidases.
Pathways Involved: The compound disrupts the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall integrity
Comparison with Similar Compounds
Isoniazid: Another antituberculosis agent that inhibits mycolic acid synthesis.
Rifampicin: Targets bacterial RNA polymerase, preventing transcription.
Ethambutol: Inhibits arabinosyl transferases involved in cell wall biosynthesis
Uniqueness: Antibacterial agent 95 is unique due to its specific action on quinoline derivatives and its potent activity at low concentrations. Its ability to inhibit Mycobacterium tuberculosis at a minimum inhibitory concentration of 0.3 μM sets it apart from other antibacterial agents .
Properties
Molecular Formula |
C19H16ClNO3 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(6-methoxy-2-methylquinolin-4-yl)oxyethanone |
InChI |
InChI=1S/C19H16ClNO3/c1-12-8-19(16-10-15(23-2)6-7-17(16)21-12)24-11-18(22)13-4-3-5-14(20)9-13/h3-10H,11H2,1-2H3 |
InChI Key |
SNXDJHDIXKVNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)OCC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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